molecular formula C31H19NO3 B2446182 8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione CAS No. 301337-39-3

8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B2446182
CAS No.: 301337-39-3
M. Wt: 453.497
InChI Key: QWYMUQLAQDMNPO-UHFFFAOYSA-N
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Description

8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound with a unique structure that combines benzoyl, dihydroacenaphthylene, and azatricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps, starting with the preparation of the core structures. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-benzoyl-3-(1,2-dihydroacenaphthylen-5-yl)-3-azatricyclo[731Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H19NO3/c33-29(20-6-2-1-3-7-20)22-15-16-25-28-21(22)9-5-11-24(28)30(34)32(31(25)35)26-17-14-19-13-12-18-8-4-10-23(26)27(18)19/h1-11,14-17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYMUQLAQDMNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)N4C(=O)C5=C6C(=C(C=C5)C(=O)C7=CC=CC=C7)C=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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